

FT895 Application Notes and Protocols for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FT895

Cat. No.: B2679868

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT895 is a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11), with an IC₅₀ of 3 nM.^[1] Its selectivity for HDAC11 over other HDAC family members is greater than 1000-fold. This specificity makes **FT895** a valuable tool for investigating the biological functions of HDAC11 and a potential therapeutic agent for various diseases, including cancer and viral infections.^[1] These application notes provide a summary of the current knowledge on **FT895** dosage and administration for in vivo mouse studies, along with detailed protocols and an overview of its known mechanisms of action.

Data Presentation

In Vivo Dosage of FT895 in Mouse Models

The following table summarizes the dosages of **FT895** used in various in vivo mouse studies. It is important to note that the optimal dosage may vary depending on the mouse strain, disease model, and experimental endpoint.

| Application Area | Mouse Strain | Dosage | Administration Route | Dosing Frequency | Key Findings |
|------------------|--------------|----------------------|------------------------|--|--|
| Antiviral (EV71) | C57BL/6 | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days | Reduced EV71 replication in the intestine. [2] |
| Oncology (MPNST) | Nude Mice | 0.5 mg/kg or 1 mg/kg | Intravenous (i.v.) | Three times a week for at least 20 days (in combination with cordycepin) | Synergistically enhanced the tumoricidal effect of cordycepin. [1] |
| Metabolism | C57BL/6J | 10 mg/kg | Intraperitoneal (i.p.) | Single dose | Induced UCP1 expression. [3] |

Pharmacokinetic Profile of FT895 in Mice

Limited pharmacokinetic data for **FT895** in mice is available. The following table summarizes the known parameters.

| Parameter | Value | Species | Administration Route |
|-------------------------------|---------------------------|------------------|---|
| Serum Half-life ($t_{1/2}$) | 9.4 hours | Mouse | Not specified |
| Clearance | Moderate | Balb/c nude mice | Intravenous (i.v.) and Intraperitoneal (i.p.) |
| Volume of Distribution | High | Balb/c nude mice | Intravenous (i.v.) and Intraperitoneal (i.p.) |
| Exposure | Improved with i.p. dosing | Balb/c nude mice | Intraperitoneal (i.p.) |

Note: Detailed pharmacokinetic parameters such as C_{max}, AUC, and bioavailability, as well as comprehensive toxicology data (e.g., LD₅₀), are not yet publicly available. Researchers should conduct preliminary dose-ranging and toxicity studies for their specific experimental models.

Experimental Protocols

Preparation of FT895 for In Vivo Administration

FT895 is typically formulated for in vivo studies using a vehicle to ensure its solubility and stability.

Materials:

- **FT895** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween 80
- Saline (0.9% NaCl) or Corn Oil

Protocol 1: Saline-based Formulation

This formulation is suitable for intravenous and intraperitoneal injections.

- Prepare a stock solution of **FT895** in DMSO. The concentration will depend on the final desired dose.
- To prepare the final injection solution, sequentially add the following components, ensuring each is fully dissolved before adding the next:
 - 10% DMSO (from the stock solution)
 - 40% PEG300
 - 5% Tween 80

- 45% Saline
- Mix the solution thoroughly by vortexing until it is clear and homogenous.
- It is recommended to prepare this formulation fresh for each day of use.

Protocol 2: Corn Oil-based Formulation

This formulation is suitable for intraperitoneal injections.

- Prepare a stock solution of **FT895** in DMSO.
- To prepare the final injection solution, add 10% of the DMSO stock solution to 90% corn oil.
- Mix thoroughly by vortexing until the solution is clear and homogenous.

In Vivo Antiviral Study Protocol (EV71 Model)

This protocol is adapted from a study investigating the antiviral effects of **FT895** against Enterovirus 71 (EV71).[2]

Animal Model:

- 6-week-old male C57BL/6 mice.

Experimental Procedure:

- Infect mice intraperitoneally (i.p.) with 1×10^6 PFU of EV71 in 100 μ l of PBS.
- Randomly divide the mice into a treatment group and a vehicle control group.
- Starting 24 hours post-infection, administer **FT895** (50 mg/kg) or vehicle (saline) via i.p. injection daily for 7 consecutive days.
- Monitor the mice for clinical signs of disease and body weight changes.
- At the end of the study (day 7 post-infection), euthanize the mice and collect tissues of interest (e.g., ileum) for analysis.

Endpoint Analysis:

- Viral Load: Quantify viral RNA in tissues using RT-qPCR.
- In Vivo Imaging: If using a reporter virus (e.g., Gluc-EV71), perform in vivo imaging to visualize the extent of infection.
- Histopathology: Analyze tissue sections for pathological changes.
- Cytokine Analysis: Measure the expression of relevant cytokines (e.g., IL-10) in tissues by RT-qPCR or ELISA.

In Vivo Oncology Study Protocol (MPNST Xenograft Model)

This protocol is based on a study evaluating the synergistic effect of **FT895** and cordycepin on malignant peripheral nerve sheath tumors (MPNST).[\[1\]](#)

Animal Model:

- Nude mice.

Experimental Procedure:

- Subcutaneously inoculate nude mice with MPNST cells.
- Allow tumors to grow to a mean size of 100-150 mm³.
- Randomly assign mice to treatment groups:
 - Vehicle control
 - Cordycepin alone
 - **FT895** alone (0.5 mg/kg or 1 mg/kg)
 - Combination of cordycepin and **FT895**

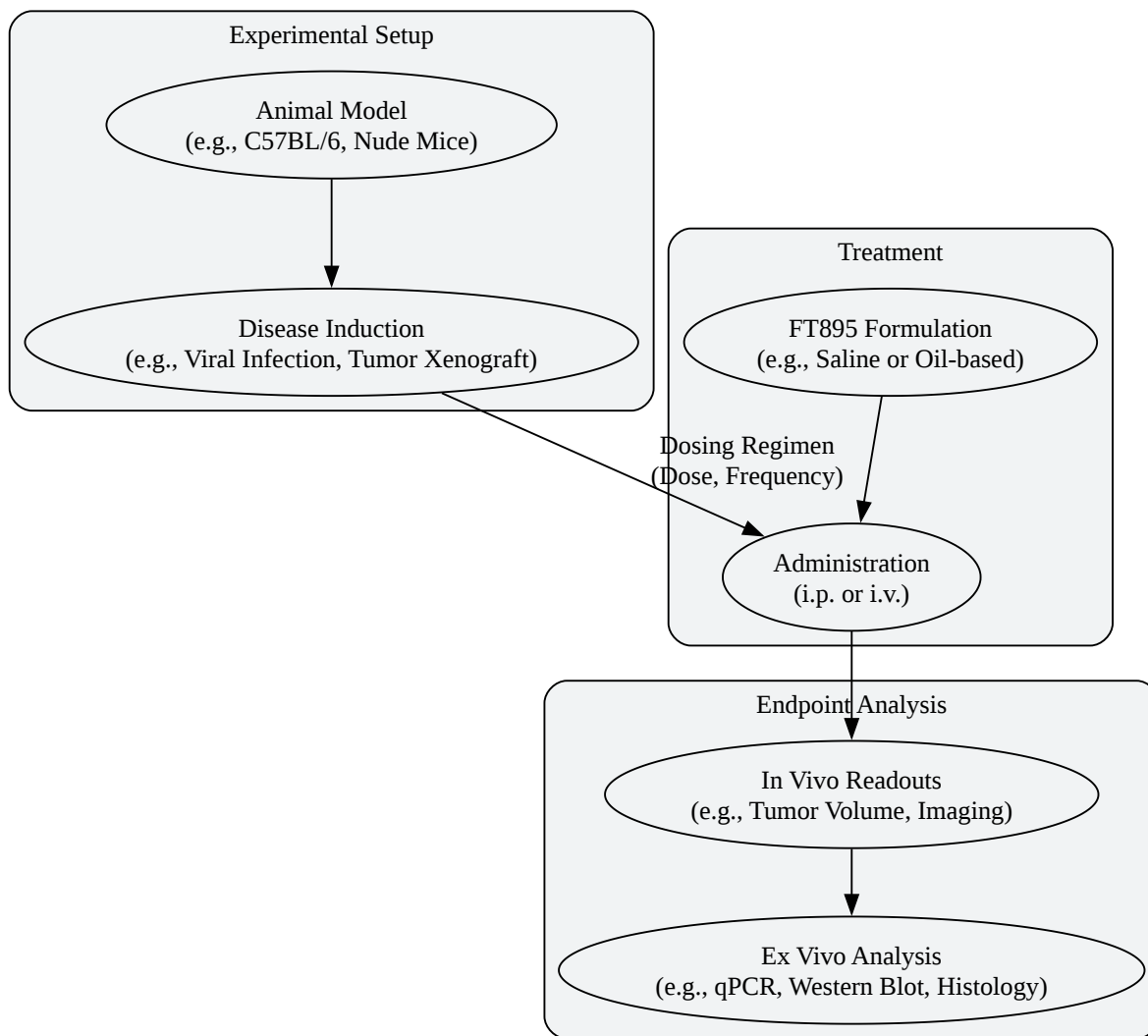
- Administer treatments via tail vein injection three times a week for at least 20 days.
- Measure tumor volume with calipers and monitor the body weight of the mice regularly.

Endpoint Analysis:

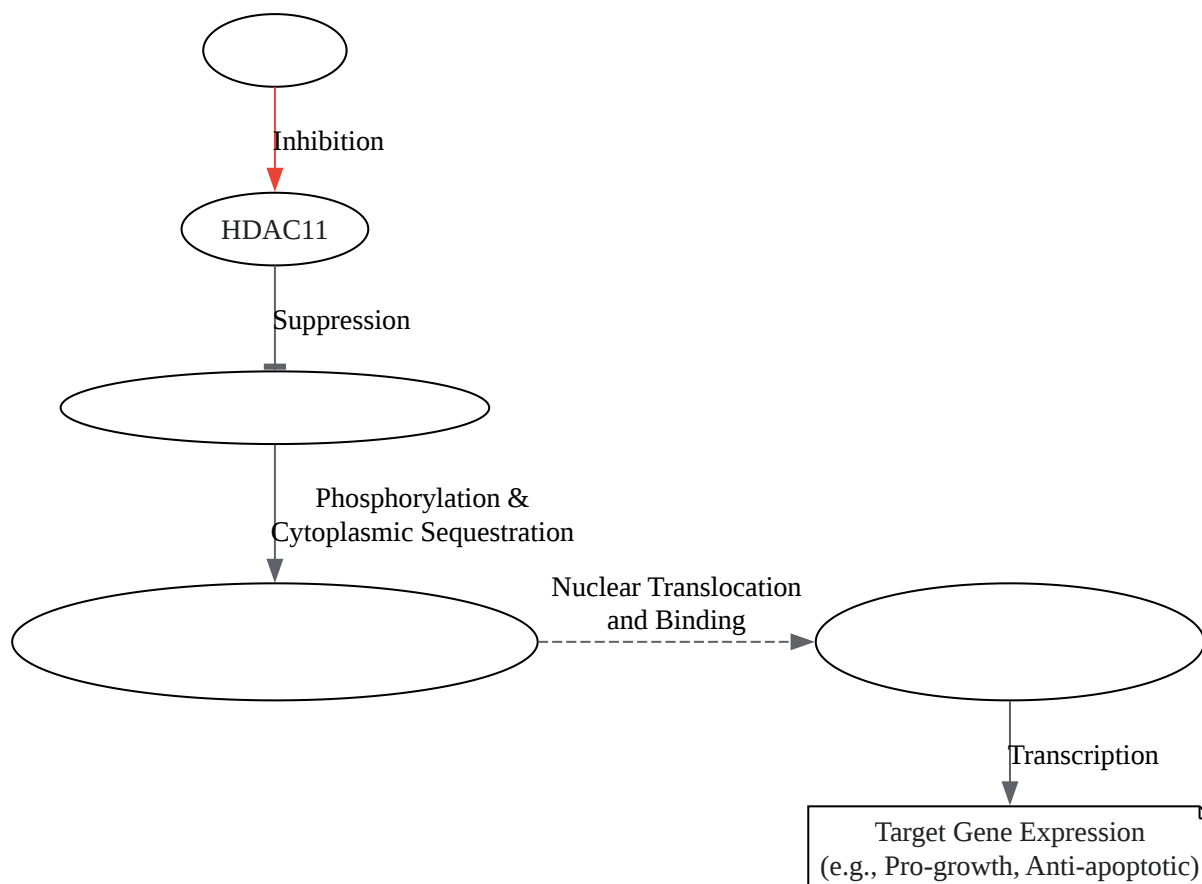
- Tumor Growth Inhibition: Calculate and compare the tumor volumes between the different treatment groups.
- Western Blotting: Analyze protein expression levels of key signaling molecules in tumor lysates.
- Immunohistochemistry: Examine the expression and localization of proteins of interest in tumor sections.
- Apoptosis Assays: Perform TUNEL staining or other apoptosis assays on tumor sections.

Mandatory Visualization

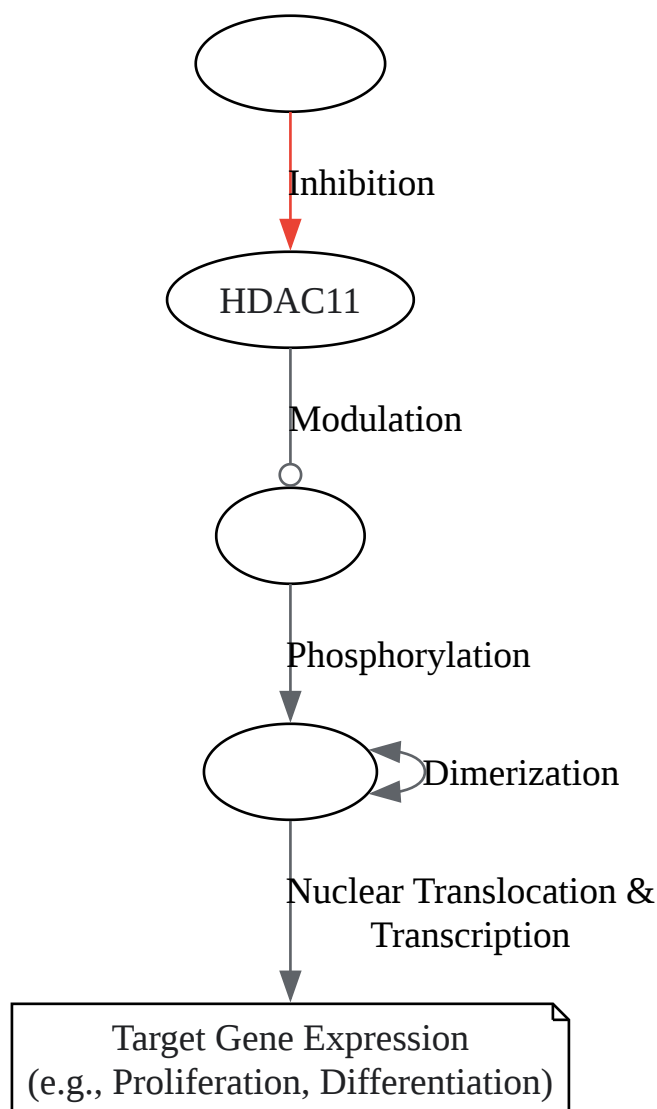
Signaling Pathways and Experimental Workflow



[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting HDAC11 activity by FT895 restricts EV71 replication - PMC
[pmc.ncbi.nlm.nih.gov]
- 3. JCI - HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance [jci.org]
- To cite this document: BenchChem. [FT895 Application Notes and Protocols for In Vivo Mouse Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2679868#ft895-dosage-for-in-vivo-mouse-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com